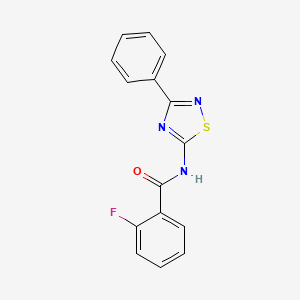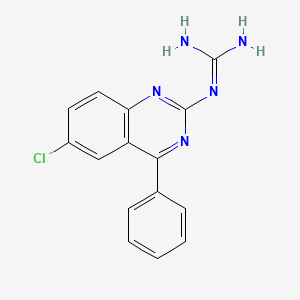
N-(6-chloro-4-phenylquinazolin-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NHE3-IN-2 es un compuesto conocido por su función como inhibidor de la isoforma 3 del intercambiador de sodio/hidrógeno (NHE3). NHE3 se expresa principalmente en el riñón y el tracto gastrointestinal, donde desempeña un papel crucial en la absorción de sodio y la secreción de hidrógeno. Los inhibidores como NHE3-IN-2 son valiosos en la investigación científica y las posibles aplicaciones terapéuticas, particularmente en condiciones relacionadas con el desequilibrio de sodio y la hipertensión .
Mecanismo De Acción
NHE3-IN-2 ejerce sus efectos al inhibir la actividad de la isoforma 3 del intercambiador de sodio/hidrógeno (NHE3). Esta inhibición reduce la absorción de sodio en los intestinos y los riñones, lo que lleva a una mayor excreción de sodio y una disminución de la presión arterial. Los objetivos moleculares incluyen la proteína NHE3 ubicada en la superficie apical de las células epiteliales en los intestinos y los túbulos proximales del riñón. Las vías involucradas en este mecanismo incluyen la regulación del pH intracelular y el equilibrio de sodio .
Métodos De Preparación
La síntesis de NHE3-IN-2 implica varios pasos, típicamente comenzando con la preparación de intermediarios clave seguidos de su acoplamiento bajo condiciones de reacción específicas. La ruta sintética exacta y los métodos de producción industrial son propietarios y pueden variar según el fabricante. Generalmente, el proceso involucra:
Paso 1: Preparación de la estructura central a través de una serie de reacciones orgánicas como la alquilación o la acilación.
Paso 2: Introducción de grupos funcionales que mejoran la actividad inhibitoria contra NHE3.
Paso 3: Purificación y cristalización para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
NHE3-IN-2 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que puede alterar la actividad inhibitoria.
Sustitución: Los reactivos comunes como los halógenos o los grupos alquilo se pueden introducir mediante reacciones de sustitución, lo que afecta las propiedades del compuesto.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
NHE3-IN-2 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Utilizado como una herramienta para estudiar los mecanismos de intercambio de sodio/hidrógeno y para desarrollar nuevos inhibidores.
Biología: Ayuda a comprender las funciones fisiológicas de NHE3 en varios tejidos, incluidos el riñón y los intestinos.
Medicina: Posibles aplicaciones terapéuticas en el tratamiento de afecciones como la hipertensión, la insuficiencia cardíaca y la enfermedad renal crónica al modular la absorción de sodio.
Industria: Utilizado en el desarrollo de productos farmacéuticos dirigidos a trastornos del desequilibrio de sodio
Comparación Con Compuestos Similares
NHE3-IN-2 es único en comparación con otros inhibidores de NHE3 debido a su estructura específica y alta potencia. Los compuestos similares incluyen:
Tenapanor: Otro inhibidor de NHE3 utilizado en el tratamiento del síndrome de intestino irritable con estreñimiento (IBS-C).
SAR218034: Un inhibidor de NHE3 no absorbible que aumenta la excreción fecal de sodio y agua.
Propiedades
IUPAC Name |
2-(6-chloro-4-phenylquinazolin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)20-15(19-12)21-14(17)18/h1-8H,(H4,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJFEUSQLIFRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2724508.png)
![3-(3-methylthiophen-2-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2724509.png)
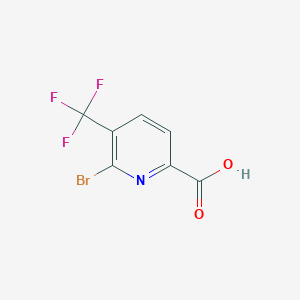
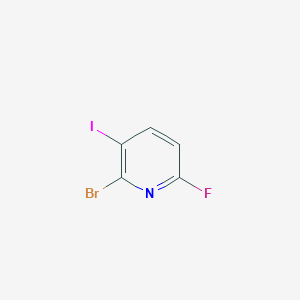
![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2724515.png)
![N-(4-ethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2724518.png)

![(1,8,8-TRIMETHYL-2,4-DIOXO-3-AZA-BICYCLO[3.2.1]-OCT-3-YL)-ACETIC ACID](/img/structure/B2724522.png)
![(E)-N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide](/img/structure/B2724523.png)

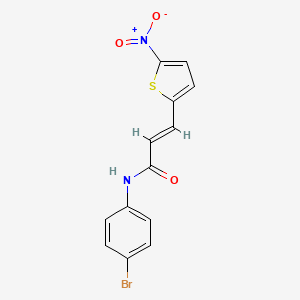
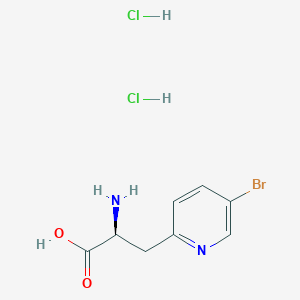
![2-{1-[2-(2-Fluorophenyl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2724529.png)
